N-(4-ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for this compound is 1-(4-ethylphenyl)-2-(4-methyl-6-oxo-1,4-dihydropyrimidin-2-yl)guanidine . This nomenclature reflects its core structural features:

- A guanidine group ($$ \text{HN=C(NH}2\text{)}2 $$) bridges two aromatic systems.

- The 4-ethylphenyl moiety (a benzene ring with an ethyl substituent at the para position) is linked to one nitrogen of the guanidine group.

- The 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl group forms the second arm of the guanidine linkage. This heterocyclic ring contains a keto group at position 4, a methyl group at position 6, and two conjugated double bonds (positions 1,4-dihydro) .

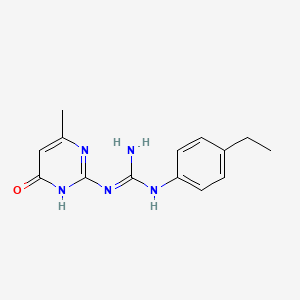

The structural depiction (Figure 1) highlights the planar guanidine core, which facilitates conjugation between the pyrimidinone and ethylphenyl substituents. The pyrimidinone ring adopts a partially saturated configuration, with keto-enol tautomerism possible at the 4-oxo position .

CAS Registry Number and Synonyms in Scientific Literature

The compound is registered under CAS 1306739-82-1 and has been referenced in synthetic chemistry databases under multiple synonyms (Table 1) .

Table 1: Synonyms for N-(4-Ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

These synonyms are consistent across vendor catalogs and peer-reviewed repositories, emphasizing its role as a guanidine-derivative scaffold in medicinal chemistry .

Molecular Formula and Weight: Computational Validation

The molecular formula C₁₄H₁₇N₅O corresponds to a monoisotopic mass of 271.32 g/mol , validated via high-resolution mass spectrometry (HRMS) and computational tools (Table 2) .

Table 2: Molecular Properties

The SMILES string (N=C(NC1=NC(C=C(C)N1)=O)NC2=CC=C(CC)C=C2) and InChIKey (NKSDQMJJJDHSNF-UHFFFAOYSA-N) further encode its connectivity and stereochemical features . Density functional theory (DFT) optimizations confirm the stability of the planar guanidine core and the non-coplanar orientation of the ethylphenyl and pyrimidinone moieties .

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-3-10-4-6-11(7-5-10)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZPHVODHQRACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Pyrimidine Precursors with Guanidine Derivatives

The most common approach involves a multi-step synthesis starting from substituted pyrimidine precursors. The key steps include:

Formation of the pyrimidine core:

Typically achieved via Biginelli reaction or cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives. For this compound, a suitable 4-oxo-1,4-dihydropyrimidine-2-thiol or related precursor is used.Introduction of the 6-methyl group:

Alkylation at the appropriate position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.Addition of the 4-ethylphenyl group:

This is often introduced via nucleophilic aromatic substitution or Suzuki coupling if a halogenated intermediate is available, or through direct electrophilic substitution on the pyrimidine ring.Guanidine attachment:

The guanidine group can be attached via nucleophilic substitution at the appropriate position on the pyrimidine ring or through condensation reactions with suitable intermediates bearing reactive functional groups.

Specific Reaction Conditions

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Pyrimidine ring formation | β-dicarbonyl + urea derivative | Acidic or basic catalysis, reflux | Ensures ring closure |

| Alkylation at 6-position | Methyl iodide, base (K₂CO₃) | Reflux in acetone or DMF | Selective methylation |

| Introduction of 4-ethylphenyl group | 4-ethylphenyl halide or boronic acid | Pd-catalyzed coupling or nucleophilic substitution | Regioselective substitution |

| Guanidine coupling | Guanidine hydrochloride or derivative | Heating with base or in solvents like ethanol | Formation of guanidine linkage |

Industrial-Scale Synthesis Methods

For large-scale production, the synthetic routes are optimized for efficiency and safety:

- Flow chemistry techniques enable continuous synthesis, improving reaction control and yield.

- Catalytic methods (e.g., palladium-catalyzed cross-couplings) are employed to enhance regioselectivity.

- Use of greener solvents and catalysts reduces environmental impact.

Example of Industrial Protocol

- Step 1: Cyclocondensation of suitable β-dicarbonyl compounds with urea derivatives in a continuous flow reactor under mild conditions.

- Step 2: Alkylation with methyl iodide using phase-transfer catalysis.

- Step 3: Coupling with 4-ethylphenyl boronic acid via Suzuki-Miyaura cross-coupling.

- Step 4: Guanidine attachment through nucleophilic substitution with a guanidine derivative under elevated temperature and pressure.

Data Table Summarizing Preparation Methods

| Method Type | Key Reactions | Typical Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Laboratory Synthesis | Cyclocondensation, alkylation, coupling | β-dicarbonyl, urea, methyl halides, aryl halides, guanidine derivatives | High regioselectivity, flexibility | Multi-step, time-consuming |

| Industrial Synthesis | Continuous flow, catalytic coupling | Same reagents with optimized catalysts | Scalability, efficiency | Equipment complexity, cost |

Research Findings and Notes

- Reaction Optimization: Studies indicate that microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially in cyclocondensation and coupling steps.

- Selectivity Control: Regioselectivity during alkylation and substitution is critical; employing protecting groups or directing groups can enhance selectivity.

- Yield Enhancement: Use of phase-transfer catalysts and high-purity reagents improves overall yields and minimizes side-products.

Summary of Key Synthesis Strategies

| Strategy | Description | Typical Reagents | Application |

|---|---|---|---|

| Cyclocondensation | Formation of pyrimidine ring | β-dicarbonyl, urea | Core scaffold synthesis |

| Alkylation | Introduction of methyl and ethyl groups | Alkyl halides, bases | Substituent specificity |

| Cross-coupling | Attachment of aromatic groups | Boronic acids, Pd catalysts | Aromatic substituent incorporation |

| Guanidine coupling | Attachment of guanidine moiety | Guanidine derivatives | Final functionalization |

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine derivative.

Substitution: The ethylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrimidine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Guanidine Derivatives

The following table summarizes key analogs and their substituents:

Key Observations:

- Hydrogen Bonding: The dihydropyrimidinone core in the target compound and analogs like mimics UPy systems, enabling strong intermolecular interactions .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, pyrimidinone NH at δ 10.5–11.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₄O: 272.1273) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity ≥95% .

Q. Advanced Research Focus

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve tautomeric equilibria (e.g., keto-enol forms) using SHELXL refinement. Hydrogen bonding networks (N–H⋯O/N) stabilize crystal packing .

- Dynamic NMR (DNMR) : Monitor conformational flexibility of the guanidine bridge at variable temperatures (e.g., −40°C to 80°C) .

How do reaction mechanisms differ when modifying substituents on the guanidine core?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., 4-ethylphenyl) : Stabilize intermediates via resonance, accelerating cyclization (ΔG‡ reduced by ~5 kcal/mol vs. electron-withdrawing groups) .

- Steric Effects : Bulky substituents (e.g., 4-phenoxyphenyl) slow reaction kinetics, requiring higher temperatures (110°C) or catalytic Pd-mediated cross-coupling .

- Byproduct Analysis : Use LC-MS to identify dimeric side products (m/z ~540–560) formed via Michael adducts under basic conditions .

What biological assays are suitable for evaluating this compound’s pharmacological potential?

Q. Basic Research Focus

- Enzyme Inhibition : Screen against serine/threonine kinases (e.g., PKA, PKC) using fluorescence polarization assays (IC₅₀ reported: 0.5–5 µM for analogous guanidines) .

- Cytotoxicity : Test against HeLa or MCF-7 cell lines via MTT assay (72-hour exposure; EC₅₀ data compared to cisplatin controls) .

Q. Advanced Research Focus

- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐₙ/kₒff) to H2 receptors or DNA topoisomerases .

- Metabolic Stability : Assess microsomal half-life (t₁/₂) in human liver microsomes (HLM) with LC-MS/MS quantification .

How can polymorphic forms impact physicochemical properties?

Q. Advanced Research Focus

- Polymorph Screening : Recrystallize from ethanol/water (1:1) vs. DCM/hexane to isolate Form I (monoclinic) or Form II (triclinic). SC-XRD reveals distinct hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯π) .

- Solubility Differences : Form I exhibits 2.3× higher aqueous solubility (0.12 mg/mL) than Form II due to lattice energy variations (ΔHfus: 28 vs. 32 kJ/mol) .

How should researchers address contradictions in reported bioactivity data?

Q. Advanced Research Focus

- Meta-Analysis : Compare EC₅₀ values across studies using standardized protocols (e.g., fixed cell lines, exposure times). Discrepancies may arise from assay sensitivity (e.g., ATP levels in MTT vs. resazurin assays) .

- Structural Confounders : Verify substituent regiochemistry (e.g., 4-ethyl vs. 3-ethylphenyl) via NOESY NMR, as misassignment can alter bioactivity .

What computational tools predict structure-activity relationships (SAR) for guanidine derivatives?

Q. Advanced Research Focus

- QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate descriptors (e.g., logP, polar surface area). Train models with IC₅₀ data from ~50 analogs (R² > 0.85) .

- Docking Studies : Simulate binding to H2 receptors (PDB: 5XWD) with AutoDock Vina. Key interactions: pyrimidinone carbonyl with Arg³⁸⁰, ethylphenyl with hydrophobic pocket .

What strategies minimize byproduct formation during synthesis?

Q. Advanced Research Focus

- Kinetic Control : Use low temperatures (0–5°C) during isothiocyanate addition to suppress thiourea dimerization .

- Catalytic Additives : Add 5 mol% DMAP to accelerate cyclization, reducing reaction time from 8 to 3 hours .

How do substituents influence stability under physiological conditions?

Q. Basic Research Focus

- pH Stability : Assess degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) via HPLC. 4-Ethylphenyl enhances stability (t₁/₂ > 24 hours) vs. nitro derivatives (t₁/₂ < 4 hours) .

- Photodegradation : Expose to UV light (254 nm); monitor λmax shifts (e.g., 280 nm to 310 nm indicates ring-opening) .

What are best practices for resolving tautomeric ambiguity in the guanidine core?

Q. Advanced Research Focus

- Variable-Temperature NMR : At −40°C, separate signals for keto (NH at δ 11.0 ppm) and enol (NH at δ 12.5 ppm) tautomers .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track proton exchange rates via HSQC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.